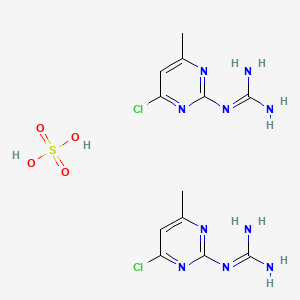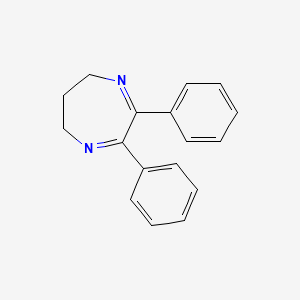
2,3-Diphenyl-6,7-dihydro-5H-1,4-diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-6,7-dihydro-5H-1,4-diazepine is a heterocyclic compound characterized by a seven-membered ring containing two nitrogen atoms. This compound is part of the diazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-6,7-dihydro-5H-1,4-diazepine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with benzaldehyde in the presence of a catalyst to form the intermediate, which then undergoes cyclization to yield the desired diazepine .
Industrial Production Methods
Industrial production of this compound often employs one-pot synthesis techniques to streamline the process and improve yield. These methods involve the use of recyclable catalysts and environmentally friendly solvents to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diphenyl-6,7-dihydro-5H-1,4-diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2,3-Diphenyl-6,7-dihydro-5H-1,4-diazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 2,3-Diphenyl-6,7-dihydro-5H-1,4-diazepine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biological processes. For instance, it may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Benzodiazepines: Known for their use as anxiolytics and sedatives.
Imidazole Derivatives: Possess a wide range of biological activities, including antimicrobial and anticancer properties
Uniqueness
2,3-Diphenyl-6,7-dihydro-5H-1,4-diazepine stands out due to its unique structural features and versatile reactivity. Its seven-membered ring with two nitrogen atoms provides a distinct framework that can be modified to enhance its biological activity and chemical properties .
Propriétés
Numéro CAS |
31839-63-1 |
|---|---|
Formule moléculaire |
C17H16N2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
2,3-diphenyl-6,7-dihydro-5H-1,4-diazepine |
InChI |
InChI=1S/C17H16N2/c1-3-8-14(9-4-1)16-17(19-13-7-12-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clé InChI |
DVCLKCMPVIKESN-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(C(=NC1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


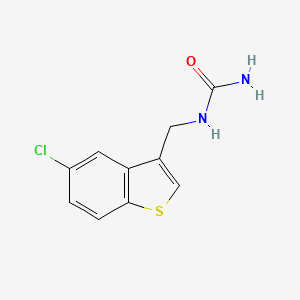
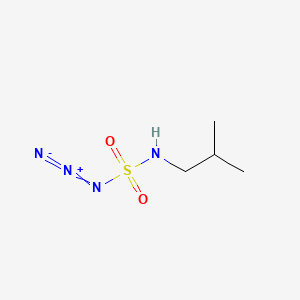
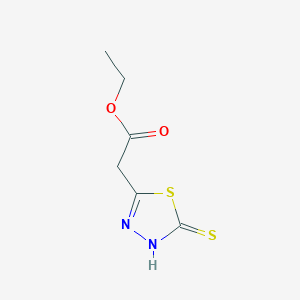
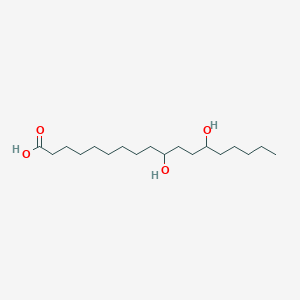
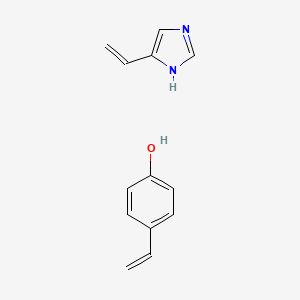


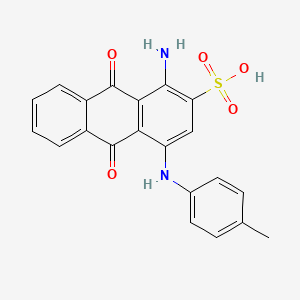
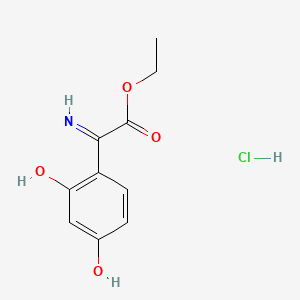
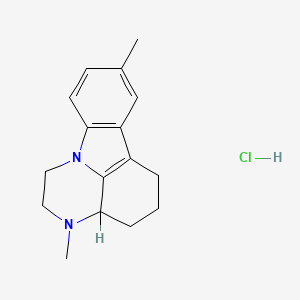
![Benzene, [(butylseleno)methyl]-](/img/structure/B14692488.png)

![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
